Thiocyanic acid, 4-chlorophenyl ester
Overview
Description
Mechanism of Action
Target of Action
Organic thiocyanates, which include 4-chlorophenyl thiocyanate, are known to interact with various biological targets .
Mode of Action
Organic thiocyanates, including 4-chlorophenyl thiocyanate, contain a functional group RSCN, where the organic group ® is attached to sulfur, forming a S–C single bond and a C≡N triple bond
Biochemical Pathways
Some organic thiocyanates are known to be generated by cyanation of some organosulfur compounds . This suggests that 4-chlorophenyl thiocyanate might interact with biochemical pathways involving organosulfur compounds.
Pharmacokinetics
The compound’s structure suggests that it might be absorbed and distributed in the body in a manner similar to other organic thiocyanates .
Result of Action
Organic thiocyanates are known to be valuable building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds . This suggests that 4-chlorophenyl thiocyanate might have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that organic thiocyanates, including 4-chlorophenyl thiocyanate, are valued building blocks in organic synthesis, allowing efficient access to various sulfur-containing functional groups and scaffolds . The specific enzymes, proteins, and other biomolecules that 4-chlorophenyl thiocyanate interacts with are yet to be identified.
Cellular Effects
It is known that thiocyanate, a metabolite of cyanide, can cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia
Molecular Mechanism
Organic thiocyanates are known to undergo various reactions, including hydrolysis to thiocarbamates and isomerization to isothiocyanates
Metabolic Pathways
Organic thiocyanates are known to be generated by cyanation of some organosulfur compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocyanic acid, 4-chlorophenyl ester can be synthesized through the reaction of 4-chlorophenol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus pentachloride. The reaction typically proceeds as follows:
C6H4ClOH+HSCN→C6H4ClSCN+H2O
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Major products are sulfonyl chlorides or sulfonic acids.
Reduction: Thiol derivatives are the primary products.
Scientific Research Applications
Thiocyanic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- Thiocyanic acid, phenyl ester
- Thiocyanic acid, 2-chlorophenyl ester
- Thiocyanic acid, 3-chlorophenyl ester
Comparison: Thiocyanic acid, 4-chlorophenyl ester is unique due to the presence of the chlorine atom at the para position on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other thiocyanic acid esters. For example, the para-chlorine substituent can enhance the compound’s electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
(4-chlorophenyl) thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQXBIOKBXZSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073317 | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3226-37-7 | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3226-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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